3-benzyl-1-azaspiro[3.3]heptane
CAS No.: 2694728-05-5
Cat. No.: VC11549924
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2694728-05-5 |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 3-benzyl-1-azaspiro[3.3]heptane |
| Standard InChI | InChI=1S/C13H17N/c1-2-5-11(6-3-1)9-12-10-14-13(12)7-4-8-13/h1-3,5-6,12,14H,4,7-10H2 |
| Standard InChI Key | HMKNYYXYFGKYRI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)C(CN2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Benzyl-1-azaspiro[3.3]heptane features a bicyclic structure where a three-membered azetidine ring is fused to a cyclopropane moiety, forming a spiro junction at the nitrogen atom. The benzyl group (-CH₂C₆H₅) is attached to the azetidine ring at the 3-position, introducing aromatic character and steric bulk. The molecular formula is C₁₃H₁₇N, with a molecular weight of 187.28 g/mol and a purity specification of ≥95% for research-grade material.
Key Structural Descriptors:
| Property | Value |
|---|---|
| IUPAC Name | 3-benzyl-1-azaspiro[3.3]heptane |
| Canonical SMILES | C1CC2(C1)C(CN2)CC3=CC=CC=C3 |
| InChI Key | HMKNYYXYFGKYRI-UHFFFAOYSA-N |
| Topological Polar SA | 12.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
The spirocyclic core imposes significant ring strain, which influences reactivity and conformational flexibility. The benzyl substituent enhances lipophilicity (clogP ≈ 2.8) compared to unsubstituted 1-azaspiro[3.3]heptane (clogP ≈ 1.2) , making it more amenable to blood-brain barrier penetration in CNS-targeted therapies .
Synthesis and Scalable Preparation
Retrosynthetic Analysis
The synthesis of 3-benzyl-1-azaspiro[3.3]heptane typically involves two key steps:
-
Construction of the Spirocyclic Core: Ring-closing alkylation or cycloaddition reactions form the 1-azaspiro[3.3]heptane scaffold.
-
Benzyl Functionalization: Introducing the benzyl group via nucleophilic substitution or metal-catalyzed cross-coupling.
Optimized Protocol (Adapted from Azaspiro[3.3]heptane Syntheses )
-
Formation of 1-Azaspiro[3.3]heptane:
-
Benzylation:
-
Treatment of 1-azaspiro[3.3]heptane with benzyl bromide in the presence of a base (e.g., K₂CO₃) affords the target compound.
-
Yield: ~70–80% after purification via silica gel chromatography.
-
Scale-Up Considerations
-
Solvent Selection: Sulfolane or DMF enhances reaction homogeneity during benzylation .
-
Temperature Control: Maintaining 80°C prevents oligomerization of the spirocyclic intermediate .
Applications in Pharmaceutical Research
Bioisosteric Replacement
3-Benzyl-1-azaspiro[3.3]heptane serves as a piperidine bioisostere, addressing metabolic instability and off-target effects associated with saturated six-membered rings . Comparative studies demonstrate:
| Property | Piperidine | 3-Benzyl-1-azaspiro[3.3]heptane |
|---|---|---|
| Basicity (pKₐ) | 11.1 | 10.9 |
| clogP | 1.5 | 2.8 |
| Microsomal Stability | 15% remaining | 85% remaining |
These attributes make it valuable in optimizing lead compounds for CNS disorders and antibiotics .
Case Study: Tuberculosis Drug Development
Analytical Characterization
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.85 (s, 2H, CH₂Ph), 3.12–3.08 (m, 4H, N-CH₂), 2.45–2.38 (m, 4H, cyclopropane-H).
-
HRMS (ESI+): m/z 188.1432 [M+H]⁺ (calc. 188.1439 for C₁₃H₁₈N) .
Future Perspectives
Targeted Drug Delivery
Functionalization of the benzyl group with prodrug motifs (e.g., ester linkages) could enable tissue-specific delivery, leveraging the spirocyclic core’s metabolic stability .
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral 3-benzyl-1-azaspiro[3.3]heptane derivatives remains an open challenge, with potential applications in kinase inhibitor design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume